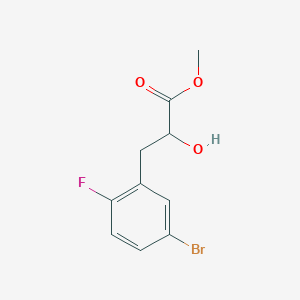
n-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-2-amine: is a synthetic organic compound with a complex structure It features a cyclobutyl ring substituted with a methoxyethyl group and a methylpropan-2-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-2-amine typically involves multiple steps. One common approach is to start with the cyclobutyl ring, which is then functionalized with a methoxyethyl group. The final step involves the introduction of the methylpropan-2-amine moiety under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the methoxyethyl group.
Reduction: Reduction reactions may target the amine group, converting it to various derivatives.
Substitution: Substitution reactions can occur at the cyclobutyl ring or the methoxyethyl group, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, n-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-2-amine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used to study the effects of cyclobutyl-containing molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Medicine: In medicine, this compound may have potential as a pharmaceutical intermediate. Its structural features could be exploited to develop new drugs with specific therapeutic effects.
Industry: In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of n-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets. The methoxyethyl group and the amine moiety can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The cyclobutyl ring provides structural rigidity, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- n-((1-(2-Methoxyethyl)cyclobutyl)methyl)ethanamine
- 1-(2-methoxyethyl)-N-{[1-(methoxymethyl)cyclobutyl]methyl}pyrrolidine-3-carboxamide
Comparison: Compared to similar compounds, n-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-2-amine stands out due to its unique combination of a cyclobutyl ring and a methylpropan-2-amine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H25NO |
|---|---|
Poids moléculaire |
199.33 g/mol |
Nom IUPAC |
N-[[1-(2-methoxyethyl)cyclobutyl]methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C12H25NO/c1-11(2,3)13-10-12(6-5-7-12)8-9-14-4/h13H,5-10H2,1-4H3 |
Clé InChI |
QWQYTLNVYNVUDN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCC1(CCC1)CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13567260.png)
![{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride](/img/structure/B13567276.png)





![2-[(Methylamino)methyl]-4-nitrophenol](/img/structure/B13567308.png)




